(S)-(+)-2-(Dibenzylamino)-1-propanol

Catalog No.
S1900586
CAS No.
60479-65-4
M.F
C17H21NO
M. Wt
255.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-(+)-2-(Dibenzylamino)-1-propanol

CAS Number

60479-65-4

Product Name

(S)-(+)-2-(Dibenzylamino)-1-propanol

IUPAC Name

(2S)-2-(dibenzylamino)propan-1-ol

Molecular Formula

C17H21NO

Molecular Weight

255.35 g/mol

InChI

InChI=1S/C17H21NO/c1-15(14-19)18(12-16-8-4-2-5-9-16)13-17-10-6-3-7-11-17/h2-11,15,19H,12-14H2,1H3/t15-/m0/s1

InChI Key

IEEFFKXJADVWJO-HNNXBMFYSA-N

SMILES

CC(CO)N(CC1=CC=CC=C1)CC2=CC=CC=C2

Canonical SMILES

CC(CO)N(CC1=CC=CC=C1)CC2=CC=CC=C2

Isomeric SMILES

C[C@@H](CO)N(CC1=CC=CC=C1)CC2=CC=CC=C2

(S)-(+)-2-(Dibenzylamino)-3-phenyl-1-propanol is an optically active β-amino alcohol with the molecular formula C23H25NO and a molecular weight of 331.45 g/mol. Its chemical structure features a chiral center at the 2-position, with two benzyl groups attached to the amino group and a phenyl group at the 3-position. The compound exists as a white to off-white solid with a melting point of 100-102°C .

This compound exhibits versatile reactivity in organic synthesis:

Oxidation: The primary alcohol group (CH2OH) can be oxidized to an aldehyde (CHO), forming (S)-2-(N,N-Dibenzylamino)-3-phenylpropanal.

Grignard Reaction: It can undergo Grignard reactions, as demonstrated in its synthesis from N,N-dibenzyl-L-alanine benzyl ester .

Debenzylation: Catalytic hydrogenation can remove the benzyl groups, yielding the corresponding primary amine .

While specific biological activities of (S)-(+)-2-(Dibenzylamino)-3-phenyl-1-propanol are not directly reported in the provided information, related compounds have shown interesting properties. For instance, the active isomer of 1-phenyl-2-decanoylamino-3-morpholino-1-propanol has been identified as an inhibitor of murine glucocerebroside synthetase, with potential implications for metabolic disorders.

Several methods for synthesizing (S)-(+)-2-(Dibenzylamino)-3-phenyl-1-propanol have been reported:

  • From L-alanine: A multi-step process involving protection, Grignard reaction, and deprotection .
  • From D-Phenylalanine: A two-step reaction involving potassium carbonate and lithium aluminium tetrahydride .
  • Asymmetric Synthesis: Utilizing chiral catalysts or additives for the asymmetric reduction of prochiral ketones .

(S)-(+)-2-(Dibenzylamino)-3-phenyl-1-propanol finds applications in various fields:

Pharmaceutical Intermediates: It serves as a precursor in the synthesis of enantiomerically pure drugs and natural products.

Asymmetric Synthesis: The compound is used as a chiral intermediate or catalyst in asymmetric reactions, including epoxidation and alkylation of carbonyl compounds .

Material Science: While not directly mentioned, its stereochemical properties make it relevant for developing materials with specific optical characteristics.

Similar Compounds

Several compounds share structural similarities or related applications:

  • (R)-(-)-2-(Dibenzylamino)-3-phenyl-1-propanol: The enantiomer of the title compound .
  • (S)-(-)-2-Amino-1,1-diphenyl-1-propanol: Another chiral β-amino alcohol used in asymmetric synthesis .
  • 1-Phenyl-2-decanoylamino-3-morpholino-1-propanol: A related compound with enzyme inhibitory activity.
  • N,N-Dibenzyl-L-alanine benzyl ester: An intermediate in the synthesis of the title compound .

These compounds differ in their substitution patterns, stereochemistry, or functional groups, but all share applications in asymmetric synthesis or as pharmaceutical intermediates. The unique feature of (S)-(+)-2-(Dibenzylamino)-3-phenyl-1-propanol lies in its specific stereochemistry and substitution pattern, making it valuable for particular synthetic routes and applications in drug development.

XLogP3

3

Sequence

A

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

(S)-(+)-2-(Dibenzylamino)-1-propanol

Dates

Modify: 2023-08-16

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